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Compound of Interest

Compound Name: JNJ-28610244

CAS No.: 1251462-28-8

Cat. No.: B608212 Get Quote

Introduction & Mechanism of Action
JNJ-28610244 is a highly potent and selective non-imidazole agonist of the Histamine H4

Receptor (H4R). Unlike the H1 and H2 receptors which have long-established roles in allergy

and gastric acid secretion, the H4R is predominantly expressed on hematopoietic cells

(eosinophils, mast cells, neutrophils, T-cells) and plays a critical role in chemotaxis and

cytokine release.

Why Use JNJ-28610244?
Selectivity: It exhibits a pKi of 7.3 and pEC50 of 7.0 for H4R, with >1000-fold selectivity over

H1, H2, and H3 receptors. This makes it a superior tool to histamine (non-selective) for

dissecting H4R-specific signaling.

Mechanism: H4R is a G

i/o-coupled GPCR. Upon binding JNJ-28610244, the receptor inhibits Adenylyl Cyclase
(reducing cAMP) and activates the MAPK/ERK pathway. In neutrophils, it uniquely inhibits
Mac-1-dependent degranulation.

Signaling Pathway Visualization
The following diagram illustrates the H4R signaling cascade activated by JNJ-28610244 and

its downstream effects on immune cell function.
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Caption: JNJ-28610244 binds H4R, triggering Gαi-mediated cAMP reduction and

MAPK/Calcium signaling to modulate immune responses.[1][2][3][4]

Reagent Preparation & Handling
Critical Note: JNJ-28610244 is hydrophobic. Proper reconstitution is essential to prevent

precipitation in aqueous media, which causes erratic IC50/EC50 data.
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Solubility Data
Solvent Solubility

Stock
Concentration

Storage

DMSO Soluble 10 mM - 50 mM -20°C (Desiccated)

Ethanol Low/Insoluble N/A N/A

Water Insoluble N/A N/A

Reconstitution Protocol
Weighing: Calculate the mass required for a 10 mM stock solution based on the molecular

weight (check specific batch CoA, typically ~MW 278-350 depending on salt form).

Dissolution: Add high-grade anhydrous DMSO. Vortex vigorously for 30–60 seconds. If

particulates persist, sonicate in a water bath at room temperature for 5 minutes.

Aliquot: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store

at -20°C.

Working Solutions:

Dilute the DMSO stock into culture medium immediately before use.

Keep final DMSO concentration <0.1% to avoid non-specific cytotoxicity.

Example: To achieve 10 µM final assay concentration: Dilute 10 mM stock 1:100 in media

(100 µM), then add 10 µL of this to 90 µL of cell suspension.

Protocol A: Functional Calcium Flux Assay (FLIPR)
Best for: High-throughput screening of agonist potency (EC50).

Scientific Rationale: While H4R is Gi-coupled, co-expression with the chimeric G-protein G

qi5 forces the receptor to signal through the Gq pathway, resulting in a robust intracellular
Calcium (
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) release that is easily measurable with fluorescent dyes.

Materials
Cell Line: HEK293 or CHO cells stably co-expressing human H4R and G

qi5.

Reagents: Fluo-4 AM or FLIPR Calcium Assay Kit (Molecular Devices), Probenecid (to inhibit

dye efflux).

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Workflow
Cell Seeding:

Seed cells at 50,000 cells/well in a black-wall/clear-bottom 96-well plate.

Incubate overnight at 37°C, 5% CO2.

Dye Loading:

Prepare Dye Loading Buffer: HBSS + 4 µM Fluo-4 AM + 2.5 mM Probenecid.

Remove culture media and add 100 µL Dye Loading Buffer per well.

Incubate 45 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.

Compound Preparation:

Prepare a 5X concentration series of JNJ-28610244 in Assay Buffer (range: 0.1 nM to 10

µM).

Include a Vehicle Control (DMSO only) and a Positive Control (Histamine, 10 µM).

Data Acquisition:

Place plate in FLIPR or FlexStation reader.
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Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds.

Addition: Inject 25 µL of 5X compound.

Response: Record fluorescence for 120–180 seconds.

Analysis:

Calculate

(Peak Fluorescence minus Baseline).

Plot Log[Agonist] vs. Response to determine EC50.

Protocol B: Neutrophil Degranulation Assay
(Phenotypic)
Best for: Validating biological activity in primary immune cells.

Scientific Rationale: In human neutrophils (PMNs), activation of the Mac-1 integrin triggers

degranulation (release of lactoferrin).[2] H4R activation by JNJ-28610244 specifically inhibits

this process, providing a functional readout of anti-inflammatory activity.

Materials
Cells: Freshly isolated human PMNs (from whole blood via Dextran sedimentation/Ficoll

gradient).

Stimulus: fMLP (N-Formylmethionyl-leucyl-phenylalanine).

Readout: Human Lactoferrin ELISA Kit.

Experimental Workflow Diagram
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Caption: Workflow for assessing JNJ-28610244 inhibition of fMLP-induced neutrophil

degranulation.

Step-by-Step Methodology
PMN Isolation: Resuspend isolated PMNs at

cells/mL in HBSS (with Ca2+/Mg2+).

Pre-incubation (The "Window of Opportunity"):

Aliquot 100 µL cells (

cells) into polypropylene tubes.

Add JNJ-28610244 (0.1 µM – 10 µM) or Vehicle.[2]

Incubate for 5–10 minutes at 37°C. Note: H4R signaling is rapid; long pre-incubations may

cause receptor desensitization.

Stimulation:

Add fMLP (final concentration 1 µM).[2][5]

Incubate for 30 minutes at 37°C.

Harvest:

Centrifuge at 400 x g for 5 minutes at 4°C.

Collect cell-free supernatant.

Quantification:

Dilute supernatant (typically 1:100 to 1:500) and quantify Lactoferrin via ELISA.
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Result: JNJ-28610244 should dose-dependently decrease Lactoferrin release compared

to fMLP-only control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608212?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

